3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid
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Overview
Description
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound that features a benzoic acid core substituted with a 3-methyl group and a 2-oxo-1-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the reaction of 3-methylbenzoic acid with 2-oxo-1-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid may involve more scalable processes such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Batch Processing: Traditional batch processing methods can also be employed, with optimization of reaction conditions to maximize output.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or carboxylic acids.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Halogenated or nitrated benzoic acids.
Scientific Research Applications
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)benzoic Acid
- 3-(2-Oxo-1-pyrrolidinyl)benzoic Acid Methyl Ester
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic Acid
Uniqueness
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both a methyl group and a 2-oxo-1-pyrrolidinyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-7-9(12(15)16)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
XYJZYZMKUIMAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O |
Origin of Product |
United States |
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